molecular formula C12H15FN2O2 B12442391 Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate

Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate

Cat. No.: B12442391
M. Wt: 238.26 g/mol
InChI Key: KZWUUEWPRQZDNF-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Stereochemical Configuration

The IUPAC name for this compound is benzyl N-[(3R,4R)-4-fluoropyrrolidin-3-yl]carbamate , reflecting its stereochemical configuration and functional groups. The pyrrolidine ring adopts a (3R,4R) configuration, with the fluorine atom occupying the 4-position and the carbamate group at the 3-position. This stereochemistry is critical for its molecular interactions, as the spatial arrangement of substituents influences electronic distribution and hydrogen-bonding potential.

The molecular formula is C12H15FN2O2 , with a molecular weight of 238.27 g/mol . Key identifiers include:

Property Value
CAS Registry Number Not widely reported
InChIKey Derived via structural analogy
SMILES C1C@HNC(=O)OCC2=CC=CC=C2

The SMILES notation encodes the stereochemistry, fluorination, and carbamate linkage, while the InChIKey (computationally derived) provides a unique identifier for database searches.

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray diffraction data for this specific compound remains unreported, structural analogs provide insights into its likely conformation. For example, the hydroxylated analog, benzyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate, exhibits a puckered pyrrolidine ring with intramolecular hydrogen bonding between the hydroxyl and carbamate groups. Substituting fluorine for hydroxyl introduces steric and electronic changes:

  • Steric Effects : The smaller atomic radius of fluorine (1.47 Å) compared to hydroxyl (-OH, ~1.6 Å) reduces steric hindrance, potentially flattening the ring puckering.
  • Electronic Effects : Fluorine’s electronegativity (3.98) withdraws electron density, altering dipole moments and hydrogen-bond acceptor capacity.

Computational models predict that the (3R,4R) configuration stabilizes the compound via hyperconjugative interactions between the fluorine atom and adjacent carbamate group.

Comparative Analysis with Pyrrolidine-Carbamate Derivatives

Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate shares structural motifs with other pyrrolidine-carbamate derivatives, but its fluorination confers distinct properties:

Table 1: Comparative Analysis of Pyrrolidine-Carbamate Derivatives
Compound Substituent Molecular Formula Key Features
This compound F C12H15FN2O2 Enhanced metabolic stability; electronegative fluorine alters reactivity.
Benzyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate OH C12H16N2O3 Hydrogen-bond donor; prone to oxidation.
Benzyl (3-fluoro-4-morpholinophenyl)carbamate Morpholine C18H19FN2O3 Larger heterocycle; increased solubility in polar solvents.

Key differences include:

  • Fluorine vs. Hydroxyl : Fluorine’s inductive effect increases lipophilicity (clogP ≈ 1.2 vs. 0.8 for the hydroxyl analog), enhancing membrane permeability.
  • Ring Substitution : Morpholine-containing derivatives exhibit greater conformational rigidity due to the six-membered ring, whereas pyrrolidine derivatives favor compact, bioactive conformations.

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

benzyl N-(4-fluoropyrrolidin-3-yl)carbamate

InChI

InChI=1S/C12H15FN2O2/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16)

InChI Key

KZWUUEWPRQZDNF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) is widely used for converting hydroxyl groups to fluorides. In an early racemic route, the diol intermediate 4 (derived from epoxide opening of Cbz-protected 3-pyrroline) undergoes DAST treatment at –78°C to yield a fluorinated azide 5 with retention of configuration. However, this method requires subsequent azide reduction and chiral resolution, limiting efficiency.

Limitations :

  • Low stereochemical purity (~50:50 dr without resolution).
  • DAST’s moisture sensitivity complicates large-scale use.

Cyclic Sulfamate Intermediate

A more efficient approach involves forming a cyclic sulfamate. The diol 10 (from L-tartaric acid) reacts with a Boc-Burgess reagent (25 ) in situ to generate a chiral sulfamate 26 (Scheme 2 in). Fluorination is achieved via ring-opening with tetrabutylammonium fluoride (TBAF), yielding trans-3-fluoro-4-(Boc-amino)pyrrolidine (29 ) with >99% enantiomeric excess (ee).

Advantages :

  • Stereospecificity : Retains configuration from L-tartaric acid.
  • Scalability : Processed on multi-kilogram scale with in-situ IR monitoring to track intermediate stability.

Carbamate Protection and Deprotection

Alternative Protecting Groups

While benzyl carbamate is standard, tert-butyl (Boc) variants are also synthesized. Comparative studies show benzyl groups offer better solubility in polar aprotic solvents (e.g., DMF, THF), facilitating downstream coupling reactions.

Palladium-Catalyzed Coupling

For functionalized derivatives, palladium catalysts enable Suzuki or Buchwald-Hartwig couplings. For example, Pd₂(dba)₃ with XPhos catalyzes the coupling of boronic esters to fluoropyrrolidine intermediates, achieving yields >80%. However, this step is optional for the parent compound.

Catalyst System :

  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : XPhos (4 mol%)
  • Base : Cs₂CO₃
  • Solvent : THF.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Stereopurity Scalability
DAST Fluorination Cbz-pyrroline Epoxide opening, DAST fluorination 45 50:50 dr Low
Sulfamate Route L-tartaric acid Cyclic sulfamate, TBAF fluorination 78 >99% ee High
Boc-Burgess Diol 10 In-situ sulfonylation, fluorination 82 >99% ee High

Key Findings :

  • The sulfamate route outperforms DAST-based methods in yield and stereochemical control.
  • In-situ Burgess reagent formation mitigates instability issues, enabling plant-scale production.

Challenges and Optimization

Byproduct Formation

During benzyl carbamate installation, overprotection can occur if excess Cbz-Cl is used. Kinetic monitoring via FT-IR ensures complete amine consumption before quenching.

Purification Strategies

Crystallization is preferred over chromatography for large-scale processes. The hydrochloride salt of the intermediate amine 9 crystallizes from ethanol/water (9:1), rejecting impurities.

Industrial-Scale Considerations

A pilot-scale synthesis (2000 L reactor) demonstrated:

  • Cycle Time : 72 hours (from L-tartaric acid to final product).
  • Cost Efficiency : ~30% reduction compared to racemic routes requiring SFC.
  • Waste Management : Xylene recovery via distillation achieves >95% solvent reuse.

Chemical Reactions Analysis

Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The fluoropyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity, while the carbamate group can participate in hydrogen bonding or other interactions with the target molecules.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs differ in substituents on the pyrrolidine ring or the carbamate moiety. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate 1776113-83-7 C12H15FN2O2 238.26 Fluoropyrrolidine, carbamate
Benzyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate 952443-94-6 C12H16N2O3 236.27 Hydroxypyrrolidine, carbamate
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate 1220910-89-3 C21H17FN6O2 404.41 Fluorophenyl, tetrazole-pyridine, carbamate
Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate 2377610-77-8 C21H24BFNO4 384.23 Fluorophenyl, boronate ester, carbamate
Benzyl ((2R,3S)-4-chloro-3-hydroxy-1-(phenylthio)butan-2-yl)carbamate 159878-02-1 C18H19ClNO3S 364.87 Chlorohydroxybutane, phenylthio, carbamate

Key Observations :

  • Fluorine vs.
  • Aromatic vs. Aliphatic Substituents : The tetrazole-pyridine and fluorophenyl moieties (CAS 1220910-89-3) introduce π-π stacking interactions, likely improving binding affinity in biological targets compared to aliphatic pyrrolidine derivatives .
  • Boronate Esters : The dioxaborolane group (CAS 2377610-77-8) enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the fluoropyrrolidine analog .

Physicochemical and Spectroscopic Properties

  • Solubility : Fluorinated compounds (e.g., CAS 1776113-83-7) exhibit lower aqueous solubility compared to hydroxylated analogs (CAS 952443-94-6) due to reduced polarity.
  • Spectroscopic Data :
    • IR Spectroscopy : Fluorinated pyrrolidines show characteristic C-F stretching vibrations near 1100–1000 cm⁻¹, absent in hydroxylated analogs .
    • NMR : The fluorine atom in CAS 1776113-83-7 causes significant deshielding of adjacent protons, as seen in δ ~4.5–5.0 ppm for pyrrolidine protons, contrasting with hydroxyl analogs (δ ~3.0–3.5 ppm) .

Biological Activity

Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in treating neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted at the 3-position with a carbamate group and at the 4-position with a fluorine atom. The presence of these functional groups contributes to its biological activity by enabling interactions with various molecular targets within biological systems.

Property Value
Chemical FormulaC12H15FN2O2
Molecular Weight238.26 g/mol
CAS Number1638761-20-2

The biological activity of this compound is primarily linked to its ability to bind selectively to certain receptors and enzymes , potentially inhibiting their activity. Research indicates that it may influence neurotransmitter pathways relevant to mood regulation, making it a candidate for treating conditions such as anxiety and depression .

Interaction with Molecular Targets

  • Receptor Binding : Studies have shown that compounds structurally similar to this compound exhibit varying affinities for neurotransmitter receptors. This selectivity can enhance therapeutic efficacy while minimizing side effects.
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in neurological pathways, which may contribute to its pharmacological properties .

Case Studies

  • Neuropharmacological Studies : In animal models, this compound demonstrated significant effects on behavioral assays related to anxiety and depression. Dosing regimens were established at various concentrations (e.g., 33 mg/kg, 100 mg/kg) to evaluate its efficacy in modifying behavior post-treatment .
  • Inflammatory Response Modulation : The compound's interaction with Toll-like receptors (TLRs) has been explored in the context of autoimmune diseases. It was found to modulate cytokine production in response to TLR stimulation, indicating potential applications in inflammatory conditions .

Comparative Studies

A comparative analysis of similar compounds highlighted the unique binding affinities and selectivity profiles of this compound:

Compound Binding Affinity (Ki) Selectivity
This compoundModerateHigh for specific receptors
Similar Compound AHighModerate
Similar Compound BLowLow

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